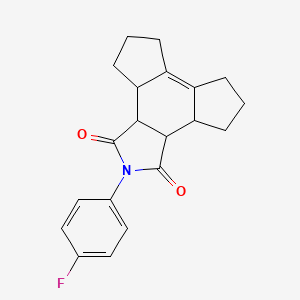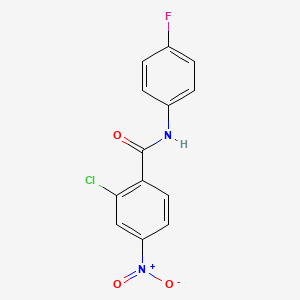
2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and a decahydro-2-aza-trindene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the fluorination of a phenyl ring, followed by the formation of the decahydro-2-aza-trindene core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The fluorinated phenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s fluorinated phenyl group and aza-trindene core play crucial roles in its binding affinity and specificity, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: This compound shares the fluorinated phenyl group but has a simpler structure, making it less versatile in some applications.
4-Fluorophenylacetic acid: Another fluorinated phenyl derivative, used primarily as an intermediate in the synthesis of pharmaceuticals.
Fluorobenzene: A basic fluorinated aromatic compound, often used as a starting material in organic synthesis.
Uniqueness
2-(4-Fluoro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione stands out due to its complex structure, which combines a fluorinated phenyl group with a decahydro-2-aza-trindene core
Propiedades
Fórmula molecular |
C20H20FNO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C20H20FNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2 |
Clave InChI |
XRAHZDGRXUZWFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11703819.png)
![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)

![3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11703839.png)
![{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)


![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)

![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)

